molecular formula C18H17N5O2 B2992511 (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 307350-70-5

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2992511
CAS No.: 307350-70-5
M. Wt: 335.367
InChI Key: NIJZTNRRLQRUNO-UDWIEESQSA-N
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Description

(E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

CAS No.

307350-70-5

Molecular Formula

C18H17N5O2

Molecular Weight

335.367

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O2/c1-2-25-15-8-5-6-13(10-15)16-11-17(22-21-16)18(24)23-20-12-14-7-3-4-9-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

NIJZTNRRLQRUNO-UDWIEESQSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 2-pyridinecarboxaldehyde and 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of pyrazole compounds are explored for their potential as drug candidates. The compound’s ability to interact with specific enzymes and receptors makes it a subject of interest in drug discovery and development.

Industry

Industrially, (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-methoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(3-chlorophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • (E)-3-(3-fluorophenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, which is known for diverse pharmacological activities. The synthesis typically involves the condensation reaction between hydrazine derivatives and appropriate carbonyl compounds. The structure can be represented as follows:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_2

Table 1: Structural Features

FeatureDescription
Molecular FormulaC17H18N4O2
Molecular Weight314.35 g/mol
Functional GroupsPyrazole, Hydrazone, Ethoxy, Pyridine

Anti-Cancer Activity

Research indicates that pyrazole derivatives exhibit significant anti-cancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

  • Mechanism of Action : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer progression such as BRAF(V600E) and EGFR. These pathways are crucial for cell proliferation and survival in several cancers.
  • Case Study : A study evaluating a series of pyrazole derivatives reported that certain compounds exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anti-cancer activity .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines.

  • In Vitro Studies : Research demonstrated that compounds with similar structures could significantly reduce levels of TNF-α and nitric oxide in LPS-induced macrophages, suggesting a potential for treating inflammatory diseases .
  • Quantitative Analysis : In a comparative study, the anti-inflammatory activity was quantified using an ELISA assay, showing reductions in inflammatory markers by up to 70% at optimal concentrations.

Antimicrobial Activity

Antimicrobial properties have been attributed to pyrazole-based compounds due to their ability to disrupt bacterial cell membranes.

  • Testing Against Pathogens : The compound was tested against a panel of bacteria and fungi, showing moderate to strong inhibition against pathogens such as E. coli and Staphylococcus aureus .
  • Mechanism Insights : The mechanism appears to involve membrane disruption and interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions of the pyrazole ring can significantly alter potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Ethoxy GroupEnhances solubility and bioavailability
Pyridine SubstitutionIncreases binding affinity to target enzymes
Hydrazone LinkageCritical for maintaining biological activity

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